molecular formula C18H20FN3O2 B5784209 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine

1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine

Cat. No.: B5784209
M. Wt: 329.4 g/mol
InChI Key: YBCBQTJYVSDMTO-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. This compound features a piperazine ring substituted with a 3-fluorobenzyl group and a 2-nitrobenzyl group, making it a molecule of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine typically involves the following steps:

    Nucleophilic Substitution: The piperazine ring is first reacted with 3-fluorobenzyl chloride under basic conditions to form 1-(3-fluorobenzyl)piperazine.

    N-Alkylation: The intermediate 1-(3-fluorobenzyl)piperazine is then subjected to N-alkylation with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of 1-(3-fluorobenzyl)-4-(2-aminobenzyl)piperazine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl and nitrobenzyl groups may contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its molecular pathways and targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(3-fluorobenzyl)-4-(2-nitrobenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-benzyl-4-(2-nitrobenzyl)piperazine: Lacks the fluorine atom, which may affect its pharmacological properties.

    1-(3-chlorobenzyl)-4-(2-nitrobenzyl)piperazine: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.

    1-(3-fluorobenzyl)-4-benzylpiperazine: Lacks the nitro group, which may influence its chemical reactivity and biological effects.

The presence of the fluorine and nitro groups in this compound makes it unique and may confer specific properties that are advantageous for certain applications.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-17-6-3-4-15(12-17)13-20-8-10-21(11-9-20)14-16-5-1-2-7-18(16)22(23)24/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCBQTJYVSDMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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